Cas no 2110414-30-5 (spiro3.5nonane-1-thiol)

spiro3.5nonane-1-thiol 化学的及び物理的性質
名前と識別子
-
- spiro3.5nonane-1-thiol
- 2110414-30-5
- spiro[3.5]nonane-1-thiol
- EN300-1289495
-
- インチ: 1S/C9H16S/c10-8-4-7-9(8)5-2-1-3-6-9/h8,10H,1-7H2
- InChIKey: RHKMQQHQXRLAAI-UHFFFAOYSA-N
- ほほえんだ: SC1CCC21CCCCC2
計算された属性
- せいみつぶんしりょう: 156.09727168g/mol
- どういたいしつりょう: 156.09727168g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 125
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 1Ų
spiro3.5nonane-1-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1289495-500mg |
spiro[3.5]nonane-1-thiol |
2110414-30-5 | 500mg |
$809.0 | 2023-10-01 | ||
Enamine | EN300-1289495-1000mg |
spiro[3.5]nonane-1-thiol |
2110414-30-5 | 1000mg |
$842.0 | 2023-10-01 | ||
Enamine | EN300-1289495-5000mg |
spiro[3.5]nonane-1-thiol |
2110414-30-5 | 5000mg |
$2443.0 | 2023-10-01 | ||
Enamine | EN300-1289495-50mg |
spiro[3.5]nonane-1-thiol |
2110414-30-5 | 50mg |
$707.0 | 2023-10-01 | ||
Enamine | EN300-1289495-10000mg |
spiro[3.5]nonane-1-thiol |
2110414-30-5 | 10000mg |
$3622.0 | 2023-10-01 | ||
Enamine | EN300-1289495-2500mg |
spiro[3.5]nonane-1-thiol |
2110414-30-5 | 2500mg |
$1650.0 | 2023-10-01 | ||
Enamine | EN300-1289495-1.0g |
spiro[3.5]nonane-1-thiol |
2110414-30-5 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1289495-250mg |
spiro[3.5]nonane-1-thiol |
2110414-30-5 | 250mg |
$774.0 | 2023-10-01 | ||
Enamine | EN300-1289495-100mg |
spiro[3.5]nonane-1-thiol |
2110414-30-5 | 100mg |
$741.0 | 2023-10-01 |
spiro3.5nonane-1-thiol 関連文献
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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10. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
spiro3.5nonane-1-thiolに関する追加情報
Spiro[3.5]Nonane-1-Thiol: A Comprehensive Overview
Spiro[3.5]nonane-1-thiol, also known by its CAS number 2110414-30-5, is a unique organic compound with a spirocyclic structure. This compound has garnered significant attention in the fields of organic chemistry and materials science due to its distinctive molecular architecture and potential applications in advanced materials and drug design. The spirocyclic system, characterized by two rings sharing only one atom (the spiro atom), provides this compound with exceptional structural rigidity and electronic properties.
The synthesis of spiro[3.5]nonane-1-thiol involves a multi-step process, often utilizing thiol-specific chemistry and spirocyclic formation techniques. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, making this compound more accessible for research purposes. The thiol group (-SH) at the 1-position plays a crucial role in its reactivity, allowing for various functionalization pathways such as thiolation, coupling reactions, and incorporation into larger molecular frameworks.
One of the most intriguing aspects of spiro[3.5]nonane-1-thiol is its ability to participate in self-assembling processes. Studies have shown that this compound can form ordered nanostructures under specific conditions, which has implications for the development of new materials with tailored properties. For instance, its rigid spirocyclic core can serve as a building block for constructing molecular scaffolds or frameworks with defined pore sizes and surface functionalities.
In terms of applications, spiro[3.5]nonane-1-thiol has shown promise in the field of drug delivery systems. Its unique structure allows for the attachment of bioactive molecules or targeting ligands, making it a potential candidate for designing drug carriers with enhanced specificity and efficacy. Additionally, its sulfur-based functionality enables interactions with biological systems, further enhancing its utility in medicinal chemistry.
Recent research has also explored the electronic properties of spiro[3.5]nonane-1-thiol, particularly in the context of organic electronics. The compound's ability to act as a π-conjugated system has led to investigations into its potential use in organic semiconductors and photovoltaic materials. Initial findings suggest that its spirocyclic structure could facilitate charge transport and improve device performance, though further studies are needed to fully understand its electronic behavior.
The study of spiro[3.5]nonane-1-thiol continues to evolve, driven by advancements in synthetic methodologies and computational modeling techniques. Researchers are increasingly leveraging machine learning algorithms to predict the compound's properties and optimize its synthesis pathways, showcasing the interdisciplinary nature of modern chemical research.
In conclusion, spiro[3.5]nonane-1-thiol (CAS No: 2110414-30-5) is a versatile compound with a rich structural framework that opens up numerous possibilities for innovation across multiple disciplines. Its unique properties make it a valuable tool for scientists working on cutting-edge materials, drug delivery systems, and electronic devices.
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